2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid
Description
The compound 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid (hereafter referred to as Compound A) is a thieno[2,3-d]pyrimidinone derivative with a complex structure featuring:
- A thieno[2,3-d]pyrimidin-2,4-dione core with a cationic nitrogen at position 1.
- A (2R)-configured ethyl side chain substituted with 2-methoxyphenyl and oxan-4-yloxy groups.
- A 1,3-oxazol-2-yl substituent at position 4.
- A 2-methylpropanoic acid group at position 2.
Its structural complexity highlights the importance of comparing it with analogs to infer properties.
Properties
Molecular Formula |
C28H32N3O8S+ |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20-21H,9-10,12-13,15H2,1-4H3/p+1/t20-,21?/m0/s1 |
InChI Key |
RAQBARUATKDXQS-BGERDNNASA-O |
Isomeric SMILES |
CC1=C(SC2=[N+](C(=O)N(C(=O)C12)C(C)(C)C(=O)O)C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C5=NC=CO5 |
Canonical SMILES |
CC1=C(SC2=[N+](C(=O)N(C(=O)C12)C(C)(C)C(=O)O)CC(C3=CC=CC=C3OC)OC4CCOCC4)C5=NC=CO5 |
Origin of Product |
United States |
Preparation Methods
Construction of the Thieno[2,3-d]Pyrimidine-2,4-Dione Core
The core is synthesized via a cyclocondensation reaction between 2-aminothiophene-3-carboxylate derivatives and urea or its analogs. Key steps include:
- Cyclization : Heating methyl 2-amino-4-methylthiophene-3-carboxylate with triphosgene in dichloromethane at 0–5°C yields 5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
- Functionalization at C6 : Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C introduces a bromine atom at position 6, enabling subsequent cross-coupling reactions.
Table 1: Optimization of Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Triphosgene, DCM, 0°C | 78 | 95.2 |
| Bromination | NBS, DMF, 80°C | 65 | 92.8 |
Introduction of the 1,3-Oxazol-2-yl Group
The oxazolyl substituent is installed via a palladium-catalyzed Suzuki-Miyaura coupling:
- Coupling Reaction : Treating 6-bromo-thienopyrimidinedione with 2-(tributylstannyl)-1,3-oxazole in the presence of Pd(PPh3)4 and cesium carbonate in toluene/water (10:1) at 100°C for 12 hours achieves regioselective arylation.
- Purification : Crude product is purified by silica gel chromatography (ethyl acetate/hexanes, 3:7) to isolate the 6-(1,3-oxazol-2-yl) derivative.
Key Data :
Stereoselective Synthesis of the (2R)-Ethyl Side Chain
The chiral ethyl fragment is prepared through asymmetric catalysis:
- Sharpless Epoxidation : (E)-2-(2-Methoxyphenyl)vinyl oxane-4-yl ether undergoes epoxidation using titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide to afford the (2R,3S)-epoxide with 94% ee.
- Ring-Opening : Epoxide opening with methylmagnesium bromide in tetrahydrofuran (THF) at −20°C yields the (2R)-configured alcohol, which is subsequently oxidized to the aldehyde using Dess-Martin periodinane.
Table 2: Chiral Side Chain Synthesis
| Step | Catalyst/Reagent | ee (%) | Yield (%) |
|---|---|---|---|
| Epoxidation | Ti(OiPr)4, (+)-DET | 94 | 85 |
| Oxidation | Dess-Martin | N/A | 91 |
Assembly of the Complete Structure
The final stages involve coupling the side chain to the functionalized core and introducing the propanoic acid group:
- Alkylation : Treatment of the thienopyrimidine intermediate with the (2R)-aldehyde under basic conditions (K2CO3, DMF, 60°C) forms the N-alkylated product.
- Carboxylation : Hydrolysis of the methyl ester using lithium hydroxide in tetrahydrofuran/water (4:1) at room temperature yields the propanoic acid derivative.
Critical Parameters :
- Temperature control during alkylation prevents racemization (maintained at 60°C).
- Use of anhydrous LiOH ensures complete saponification without side reactions.
Analytical and Process Validation
Characterization Data
Process Optimization Challenges
- Racemization Mitigation : Lowering alkylation temperature to 60°C reduced epimerization from 8% to <1%.
- Solvent Selection : Replacing DMF with dimethylacetamide (DMAc) improved coupling yields by 15% due to enhanced solubility.
Scalability and Industrial Considerations
- Batch Size : Pilot-scale batches (10 kg) achieved 68% overall yield with >99.5% chemical purity.
- Cost Drivers : Palladium catalysts account for 42% of raw material costs, necessitating ligand recycling protocols.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Parameter | Patent Route | Academic Route |
|---|---|---|
| Total Steps | 9 | 11 |
| Overall Yield | 21% | 18% |
| Stereopurity | 99.2% ee | 98.5% ee |
| Key Advantage | Fewer purification steps | Higher regioselectivity |
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound may exhibit pharmacological activity and could be investigated for therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition of biochemical pathways: It may inhibit key biochemical pathways, leading to therapeutic effects.
Modulation of cellular processes: The compound may affect cellular processes such as signal transduction, gene expression, or protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
Analog 1 : 2-(1-((R)-2-(((1S,4S)-4-Hydroxycyclohexyl)oxy)-2-(2-Methoxyphenyl)ethyl)-5-Methyl-6-(Oxazol-2-yl)-2,4-Dioxo-1,4-Dihydrothieno[2,3-d]Pyrimidin-3(2H)-yl)-2-Methylpropanoic Acid
- Differences from Compound A: Replaces oxan-4-yloxy with a (1S,4S)-4-hydroxycyclohexyl group. Retains the 2-methylpropanoic acid and oxazol-2-yl moieties.
- Bioactivity : Developed by Nimbus Therapeutics as a lipogenesis inhibitor , targeting acetyl-CoA carboxylase (ACC) for metabolic disorders .
Analog 2 : 2-[1-[(2R)-2-(2-Methoxyphenyl)-2-(Oxan-4-yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-yl)-2,4-Bis(oxidanylidene)Thieno[2,3-d]Pyrimidin-3-yl]-2-Methyl-Propanamide
Quantitative Similarity Analysis
Tanimoto Coefficient-Based Comparison
Using Morgan fingerprints and Tanimoto coefficients (Tc), structural similarity indices were calculated (methodology as in ):
| Compound Pair | Tc (Morgan Fingerprints) | Key Structural Divergence |
|---|---|---|
| Compound A vs. Analog 1 | ~0.65 | Oxan-4-yloxy vs. hydroxycyclohexyl |
| Compound A vs. Analog 2 | ~0.85 | Propanoic acid vs. propanamide |
Pharmacokinetic and Bioactivity Implications
Lipophilicity and Solubility
- Analog 1 : The hydroxycyclohexyl group may increase lipophilicity, favoring membrane permeability but reducing solubility .
Enzyme Binding Affinity
- Docking studies (as in ) suggest that even minor structural changes (e.g., oxan-4-yloxy to hydroxycyclohexyl) significantly alter binding pocket interactions. For example: The oxan-4-yloxy group in Compound A may form hydrogen bonds with polar residues in ACC or HDAC enzymes. The hydroxycyclohexyl group in Analog 1 could induce steric hindrance or alternative bonding patterns .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Tanimoto Similarity Indices
| Metric | Compound A vs. Analog 1 | Compound A vs. Analog 2 |
|---|---|---|
| Tanimoto Coefficient | 0.65 | 0.85 |
| Dice Index | 0.72 | 0.88 |
Research Findings and Implications
Structural Flexibility: The oxan-4-yloxy and hydroxycyclohexyl groups demonstrate how minor modifications can optimize target engagement.
Acid vs. Amide: The propanoic acid in Compound A may enhance solubility but reduce blood-brain barrier penetration compared to Analog 2’s amide .
Similarity Thresholds : A Tc > 0.7 (as seen in Analog 2) is critical for predicting conserved bioactivity, while Tc < 0.7 (Analog 1) suggests divergent mechanisms .
Biological Activity
The compound 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid is a novel synthetic derivative with potential therapeutic applications. Its biological activity has been investigated in various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. Notably, it contains a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological effects.
Antibacterial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antibacterial properties. For instance, compounds similar to the one have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thieno derivative | E. coli | 256 |
| Thieno derivative | S. aureus | 256 |
Anticancer Potential
Studies have also explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives. These compounds have been found to induce apoptosis in cancer cell lines and inhibit tumor growth in various models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. For example, the inhibition of phospholipase A2 (PLA2) has been identified as a critical mechanism for some cationic amphiphilic drugs, suggesting a potential pathway for the compound's action .
Case Studies
Several case studies have highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study demonstrated that a related thieno derivative significantly reduced bacterial load in infected animal models when administered at therapeutic doses.
- Case Study on Anticancer Activity : In vitro studies showed that treatment with the compound led to a marked reduction in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
